

Spectroscopic Analysis of 2-Bromopropionyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Bromopropionyl bromide*

Cat. No.: B130432

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth analysis of the spectral data for **2-Bromopropionyl bromide** (CAS No. 563-76-8), a key intermediate in organic and pharmaceutical synthesis.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable structural insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

2-Bromopropionyl bromide is a reactive acyl halide used in various chemical transformations, including the synthesis of esters and amides.^[1] Spectroscopic analysis is crucial for confirming its structure and purity. The primary techniques employed for this purpose are ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry. Each technique provides unique information about the molecule's atomic arrangement and functional groups.

The structure of **2-Bromopropionyl bromide**, $\text{C}_3\text{H}_4\text{Br}_2\text{O}$, consists of a three-carbon chain with two bromine atoms and a carbonyl group.^[2] The bromine atom on the second carbon and the bromine atom of the acyl bromide functional group create distinct electronic environments that are well-characterized by the spectroscopic methods discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Bromopropionyl bromide**, both ¹H and ¹³C NMR spectra provide definitive structural information. The spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).^[3]^[4]

¹H NMR Spectral Data

The ¹H NMR spectrum of **2-Bromopropionyl bromide** is characterized by two main signals corresponding to the methyl (CH₃) and methine (CH) protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.9	Doublet	3H	CH ₃
~4.6	Quartet	1H	CH

Table 1: ¹H NMR Spectral Data for **2-Bromopropionyl bromide** in CDCl₃.^[3]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
~25	CH ₃
~45	CHBr
~165	C=O

Table 2: ¹³C NMR Spectral Data for **2-Bromopropionyl bromide** in CDCl₃.^[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Bromopropionyl bromide** is dominated by a strong absorption band corresponding to the carbonyl group of the acyl bromide.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1780	Strong	C=O stretch (acyl bromide)
~2900-3000	Medium	C-H stretch (aliphatic)
~600-700	Strong	C-Br stretch

Table 3: Key IR Absorption Bands for **2-Bromopropionyl bromide**.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common method used for the analysis of small organic compounds like **2-Bromopropionyl bromide**.[\[2\]](#)

The mass spectrum shows the molecular ion peak and various fragment ions. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) results in characteristic isotopic clusters for bromine-containing fragments.

m/z	Relative Intensity (%)	Assignment
214, 216, 218	Variable	[M] ⁺ (Molecular ion)
135, 137	High	[M-Br] ⁺
107, 109	High	[C ₂ H ₂ BrO] ⁺
79, 81	Medium	[Br] ⁺
55	Medium	[C ₃ H ₃ O] ⁺
27	High	[C ₂ H ₃] ⁺

Table 4: Prominent Peaks in the Mass Spectrum of **2-Bromopropionyl bromide**.[\[6\]](#)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **2-Bromopropionyl bromide**.

5.1. NMR Spectroscopy

A sample of **2-Bromopropionyl bromide** is dissolved in an appropriate deuterated solvent, typically CDCl_3 , in an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

5.2. Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like **2-Bromopropionyl bromide**, the spectrum can be recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.^[7] The data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.

5.3. Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam, and the resulting ions are separated based on their mass-to-charge ratio (m/z).^[2]

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of **2-Bromopropionyl bromide**.

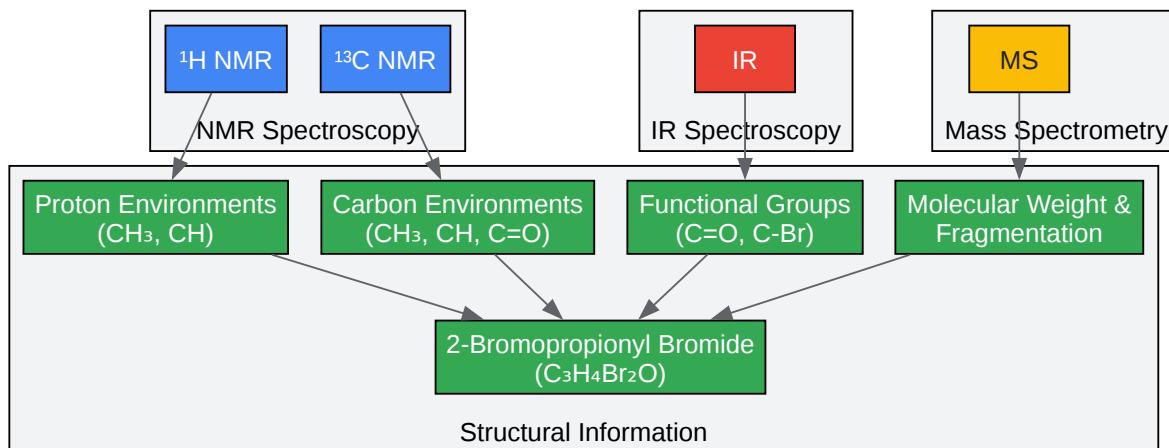


Figure 1: Spectroscopic Data Interpretation Workflow for 2-Bromopropionyl Bromide

[Click to download full resolution via product page](#)

Caption: Spectroscopic data interpretation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 2-Bromopropionyl bromide [webbook.nist.gov]
- 3. 2-Bromopropionyl bromide(563-76-8) ¹H NMR spectrum [chemicalbook.com]
- 4. 2-Bromopropionyl bromide(563-76-8) ¹³C NMR [m.chemicalbook.com]
- 5. 2-Bromopropionyl bromide(563-76-8) IR Spectrum [m.chemicalbook.com]
- 6. 2-Bromopropionyl bromide(563-76-8) MS spectrum [chemicalbook.com]

- 7. Propanoyl bromide, 2-bromo- | C3H4Br2O | CID 79047 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromopropionyl Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130432#spectral-data-for-2-bromopropionyl-bromide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com